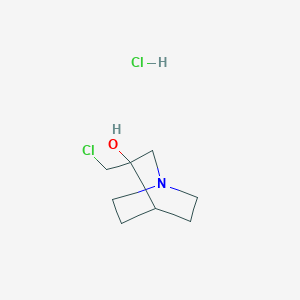
3-(Chloromethyl)quinuclidin-3-ol hydrochloride
Descripción general
Descripción
3-(Chloromethyl)quinuclidin-3-ol hydrochloride, also known as 1-azabicyclo[2.2.2]octan-3-ol 3-(chloromethyl)-hydrochloride, is a chemical compound with the molecular formula C8H14ClNO . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride is 175.66 g/mol . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
3-Quinuclidinol, a related compound, is known to serve as a catalyst for the condensation of methyl vinyl ketone with aldehydes. It is also used as a reagent for the cleavage of beta-keto and vinylogous beta-keto esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride include a molecular weight of 175.66 g/mol and a molecular formula of C8H14ClNO .Aplicaciones Científicas De Investigación
Application 1: Quantification in Pharmaceutical Precursors
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 3-Quinuclidinol is used as a precursor for active pharmaceutical ingredients such as solifenacin, revatropate, and talsaclidine . These are muscarinic receptor ligands used frequently in the treatment of Alzheimer’s disease .
- Methods of Application: A high-performance liquid chromatography (HPLC) method has been developed for the separation and quantification of 3-(S)-quinuclidinol in 3-®-quinuclidinol . The method involves precolumn derivatization and uses a normal phase system .
- Results or Outcomes: The method achieved excellent enantioseparation with a resolution of more than 11.4 . The method was validated according to the International Conference on Harmonization guidelines .
Application 2: Production of Pharmaceuticals
- Scientific Field: Pharmaceutical Production .
- Summary of the Application: 3-Quinuclidinol is a valuable compound for the production of various pharmaceuticals .
- Methods of Application: It is used as a chiral building block for many antimuscarinic agents . It is also used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via Morita-Baylis-Hillman protocol .
- Results or Outcomes: It is used as a synthon for the preparation of cholinergic receptor ligands and anesthetics .
Application 3: Reagent for Cleavage of β-keto and Vinylogous β-keto Esters
- Scientific Field: Organic Chemistry .
- Summary of the Application: 3-Quinuclidinol is used as a reagent for the cleavage of β-keto and vinylogous β-keto esters .
- Methods of Application: The exact method of application is not specified, but it likely involves reaction of the β-keto or vinylogous β-keto ester with 3-Quinuclidinol under suitable conditions .
- Results or Outcomes: The outcome of this application is the successful cleavage of β-keto and vinylogous β-keto esters .
Application 4: Catalyst for Condensation of Methyl Vinyl Ketone with Aldehydes
- Scientific Field: Catalysis .
- Summary of the Application: 3-Quinuclidinol is used as a catalyst for the condensation of methyl vinyl ketone with aldehydes .
- Methods of Application: The exact method of application is not specified, but it likely involves the reaction of methyl vinyl ketone with an aldehyde in the presence of 3-Quinuclidinol as a catalyst .
- Results or Outcomes: The outcome of this application is the successful condensation of methyl vinyl ketone with aldehydes .
Application 5: Synthesis of Cholinergic Receptor Ligands
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: 3-Quinuclidinol is used as a synthon for the preparation of cholinergic receptor ligands .
- Methods of Application: The exact method of application is not specified, but it likely involves the reaction of 3-Quinuclidinol with other reagents under suitable conditions to form the desired ligands .
- Results or Outcomes: The outcome of this application is the successful synthesis of cholinergic receptor ligands .
Application 6: Synthesis of Anesthetics
- Scientific Field: Anesthetic Medicine .
- Summary of the Application: 3-Quinuclidinol is used in the synthesis of anesthetics .
- Methods of Application: The exact method of application is not specified, but it likely involves the reaction of 3-Quinuclidinol with other reagents under suitable conditions to form the desired anesthetics .
- Results or Outcomes: The outcome of this application is the successful synthesis of anesthetics .
Safety And Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;/h7,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMHODSJGNNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)quinuclidin-3-ol hydrochloride | |
CAS RN |
247195-81-9 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247195-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
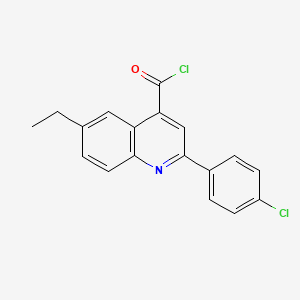
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
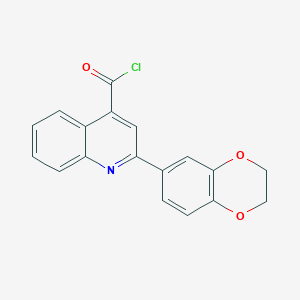


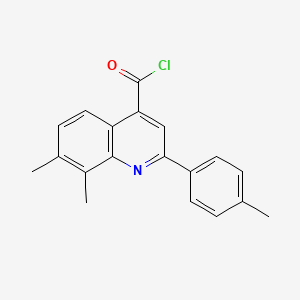
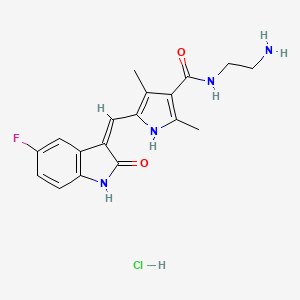
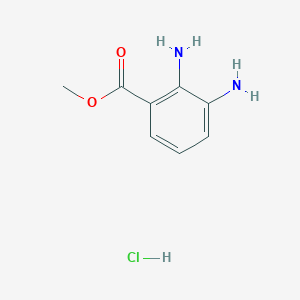

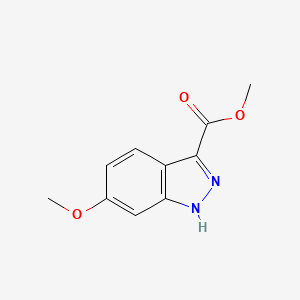
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)